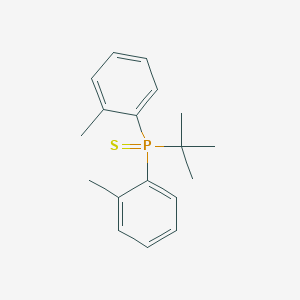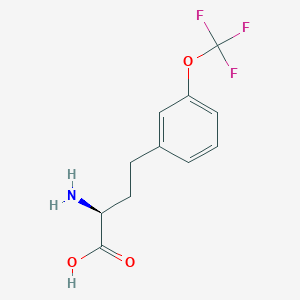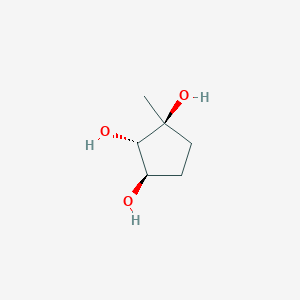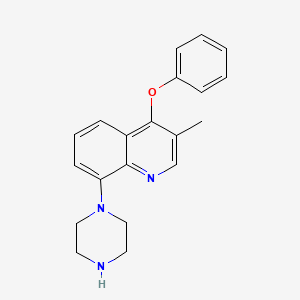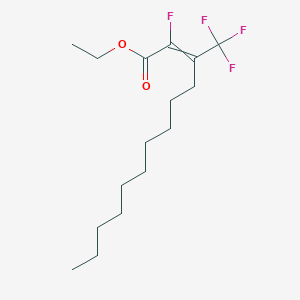
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate is a chemical compound characterized by the presence of fluorine atoms, which impart unique properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate involves its interaction with molecular targets and pathways within a system. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to interact with specific enzymes or receptors. The exact mechanism can vary depending on the application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Fluorinated Quinolines: These compounds also contain fluorine atoms and have applications in medicine and agriculture.
Trifluoromethylpyridine: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness: Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The combination of fluorine atoms and the tridec-2-enoate backbone makes it particularly valuable in various research and industrial applications.
Propriétés
Numéro CAS |
928247-74-9 |
|---|---|
Formule moléculaire |
C16H26F4O2 |
Poids moléculaire |
326.37 g/mol |
Nom IUPAC |
ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate |
InChI |
InChI=1S/C16H26F4O2/c1-3-5-6-7-8-9-10-11-12-13(16(18,19)20)14(17)15(21)22-4-2/h3-12H2,1-2H3 |
Clé InChI |
RWTXIQVQFGORLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=C(C(=O)OCC)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)
![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)
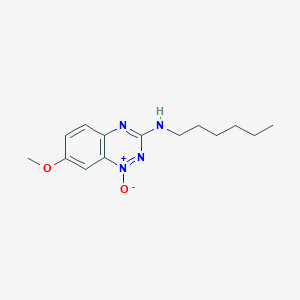


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)

